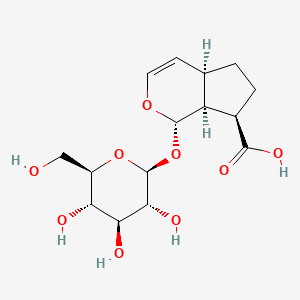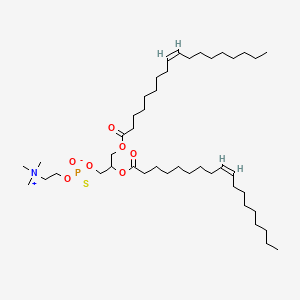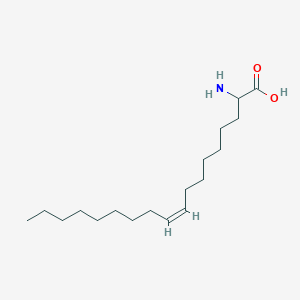
Tetrafluorophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrafluorophosphonium is a phosphorus halide. It derives from a hydride of a phosphonium.
Scientific Research Applications
Uranium Tetrafluoride Production
Tetrafluorophosphanium compounds, particularly uranium tetrafluoride (UF4), are crucial in nuclear material production. UF4 is essential for producing metallic uranium, used in manufacturing uranium compounds like uranium silicide (U3Si2) for nuclear fuel in research reactors (Neto et al., 2017).
High-Temperature Structural Materials
Hafnia (HfO2) and hafnium-based materials, related to this compound in structure and properties, are significant in the nuclear industry for their high neutron absorption coefficient. They are explored for potential use in high-temperature structural applications (Wang et al., 1992).
Thermoelectric Applications
Thermoelectric materials, which can convert waste heat into electrical energy, are another field where this compound-related compounds find application. These materials have potential uses in power generation for deep-space probes and enhanced performance of optoelectronics (Tritt & Subramanian, 2006).
Chemical Structural Studies
This compound-related compounds are also studied for their structural properties. For example, the bis(trimethylsilyl)trifluoromethylsulfonium cation, a compound with properties akin to this compound, has been characterized using X-ray, NMR, and IR structural characterization (Schulz et al., 2010).
Plasma-Assisted Material Processing
Carbon tetrafluoride (CF4), related to this compound, is widely used in plasma-assisted material processing, especially in manufacturing semiconductor devices (Christophorou et al., 1996).
Catalysis in Chemistry
This compound-related complexes, like the chiral fluorous complex tetrakis-dirhodium(II), are used in catalysis, demonstrating good chemo- and enantioselectivity in cyclopropanation and C-H bond activation reactions (Biffis et al., 2005).
Polymerization of Tetravalent Metal Ions
This compound compounds are explored in the polymerization of tetravalent metal ions, relevant in industrial and nuclear fuel cycle applications, as well as environmental research (Walther et al., 2008).
Atomic Layer Deposition
Tetrakis(ethylmethylamido)hafnium, similar to this compound compounds, is used in atomic layer deposition of HfO2, a process critical in semiconductor manufacturing (Sperling et al., 2010).
Environmental Analysis
This compound-related compounds are utilized in environmental analysis, such as determining plutonium isotopes in soil and sediment samples for radioecological and geochemical studies (Wang et al., 2017).
Electrochemical Applications
This compound compounds find use in electrochemical applications like electric double layer capacitors, offering high potential windows and ionic conductivity (Sato et al., 2004).
Ocean Chemistry Research
This compound-related studies contribute to understanding marine biogeochemical cycles of trace elements and their isotopes, aiding in research on marine ecosystems and ocean's role in climate variability (Anderson et al., 2014).
properties
CAS RN |
7236-90-0 |
|---|---|
Molecular Formula |
F4P+ |
Molecular Weight |
106.967375 g/mol |
IUPAC Name |
tetrafluorophosphanium |
InChI |
InChI=1S/F4P/c1-5(2,3)4/q+1 |
InChI Key |
NHEJMCHRGUAKFT-UHFFFAOYSA-N |
SMILES |
F[P+](F)(F)F |
Canonical SMILES |
F[P+](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)

![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)










![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)